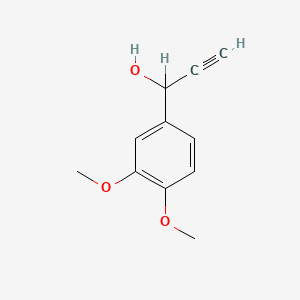

1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol

Description

Contextualization within Propargyl Alcohol Chemistry

Propargyl alcohols, also known as 2-propyn-1-ols, are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom adjacent to a carbon-carbon triple bond. wikipedia.org The simplest member of this class is prop-2-yn-1-ol itself. wikipedia.org These compounds are recognized as highly versatile and valuable building blocks in organic synthesis due to their bifunctional nature, containing both a nucleophilic hydroxyl group and a reactive alkyne moiety. researchgate.net

The utility of propargyl alcohols stems from their ability to participate in a wide array of chemical transformations. researchgate.net They are extensively used in:

Substitution and Addition Reactions: The hydroxyl group can be substituted, and various electrophiles and nucleophiles can be added across the triple bond. researchgate.net

Rearrangement Reactions: Substituted propargylic alcohols can undergo catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.orgatamanchemicals.com

Cyclization and Annulation Reactions: They are key precursors in the synthesis of diverse carbocyclic and heterocyclic compounds, which are critical structures in many bioactive molecules. researchgate.netrawsource.com

1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol is a specific example of an aryl-substituted secondary propargyl alcohol. The presence of the phenyl ring influences the reactivity of the adjacent alcohol and alkyne groups, making it a valuable substrate for constructing more complex molecular frameworks.

Significance of 3,4-Dimethoxyphenyl Moiety in Organic Synthesis

The 3,4-dimethoxyphenyl group, sometimes referred to as a veratryl group, is a common structural motif found in numerous natural products and synthetic molecules of medicinal importance. This moiety is a derivative of catechol (1,2-dihydroxybenzene) where both hydroxyl groups have been methylated. Its significance in organic synthesis is largely due to its prevalence in biologically active compounds.

The 3,4-dimethoxyphenyl unit is a key component in a variety of molecules, including:

Natural Products: It is related to lignin (B12514952) monomers and can be derived from naturally abundant precursors like eugenol (B1671780) or vanillin. mdpi.comijcea.org The related compound 1-(3,4-Dimethoxyphenyl)propan-1-one has been isolated from plants used in folk medicine. nih.gov

Pharmaceutical Scaffolds: This group is frequently incorporated into the design of new therapeutic agents. For instance, it is found in compounds investigated for potential dopaminergic activity and is a structural feature of many isoquinoline (B145761) alkaloids with diverse pharmacological effects. nih.gov

Precursors for Bioactive Molecules: The dimethoxybenzene ring can be readily functionalized or modified, serving as a stable and reliable starting point for the synthesis of more complex targets, such as isoflavones. ijcea.org The methoxy (B1213986) groups can also influence the molecule's electronic properties and its ability to interact with biological targets.

The inclusion of the 3,4-dimethoxyphenyl moiety in this compound provides a synthetic handle to introduce this biologically relevant scaffold into new molecular architectures.

Overview of Research Trajectories for this compound and Analogues

While research specifically detailing this compound is specialized, the research trajectories for this compound can be understood through the studies of its close analogues, particularly other substituted phenyl propargyl alcohols. The primary focus of this research is the utilization of these compounds as intermediates in the synthesis of novel heterocyclic structures for biological evaluation.

A prominent research trajectory involves the use of substituted phenyl propargyl alcohols as precursors for creating sulfur-containing heterocycles. For example, analogues such as 3-(2,4-Dimethoxyphenyl)-2-propyn-1-ol and 3-(2,3-Dimethoxyphenyl)-2-propyn-1-ol have been synthesized and used in transition metal-mediated cycloaddition reactions to prepare oxathiolene oxides. nih.gov These resulting heterocyclic compounds are then screened for potential biological activity, such as the induction of anticarcinogenic enzymes like NQO1 (quinone oxidoreductase). nih.gov

Given the established reactivity of propargyl alcohols and the biological significance of the 3,4-dimethoxyphenyl group, research involving this compound is logically directed toward similar goals:

Synthesis of Novel Heterocycles: Employing the compound in cyclization and annulation reactions to generate new classes of furan, pyrrole, pyrazole (B372694), or other heterocyclic systems. researchgate.net

Development of Pharmaceutical Intermediates: Using it as a key building block for the synthesis of complex target molecules with potential applications in medicine, drawing on the known bioactivity associated with the 3,4-dimethoxyphenyl scaffold. nih.gov

Exploration of Reaction Mechanisms: Investigating its reactivity in catalyzed transformations to develop new synthetic methodologies.

The combination of a reactive propargyl alcohol function with a privileged aromatic scaffold makes this compound and its analogues valuable tools for medicinal and synthetic chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h1,5-7,9,12H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTWINSINQGTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C#C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284261 | |

| Record name | α-Ethynyl-3,4-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-67-9 | |

| Record name | α-Ethynyl-3,4-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Ethynyl-3,4-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Dimethoxyphenyl 2 Propyn 1 Ol and Its Structural Analogues

General Synthetic Routes to Propargyl Alcohols

The construction of the propargyl alcohol framework can be achieved through several reliable and well-established methodologies. Among the most prominent are acetylide additions to carbonyl compounds and transition metal-catalyzed cross-coupling reactions.

A classic and direct method for the synthesis of propargyl alcohols involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. researchgate.net Terminal alkynes are weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium), to form a highly nucleophilic acetylide anion. nih.gov

This acetylide anion readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the propargyl alcohol. researchgate.net When an aldehyde is used as the electrophile, a secondary propargyl alcohol is formed.

The general reaction scheme is as follows:

Deprotonation of a terminal alkyne: R-C≡CH + Base → R-C≡C⁻ M⁺

Nucleophilic addition to a carbonyl compound: R-C≡C⁻ M⁺ + R'CHO → R-C≡C-CH(O⁻ M⁺)R'

Protonation: R-C≡C-CH(O⁻ M⁺)R' + H₃O⁺ → R-C≡C-CH(OH)R' + M⁺ + H₂O

This method is highly versatile due to the wide availability of both terminal alkynes and carbonyl compounds.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of aryl-substituted propargyl alcohols, an aryl halide can be coupled directly with propargyl alcohol.

The catalytic cycle is understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: Concurrently, the copper(I) acetylide, formed from the reaction of the terminal alkyne with the copper(I) salt and base, transfers the acetylide group to the palladium center, displacing the halide.

Reductive Elimination: The resulting palladium complex reductively eliminates the final product, the aryl-substituted alkyne, and regenerates the Pd(0) catalyst.

This methodology offers a complementary approach to acetylide addition, particularly for substrates where the corresponding aldehyde may be unstable or difficult to access. The reaction conditions are generally mild and tolerate a wide range of functional groups. beilstein-journals.org

Specific Approaches for 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol Synthesis

Method A: Acetylide Addition to 3,4-Dimethoxybenzaldehyde (B141060)

This is the most direct and likely approach. The synthesis would proceed via the nucleophilic addition of an acetylene (B1199291) anion to 3,4-dimethoxybenzaldehyde.

Step 1: Formation of the Acetylide. Acetylene gas can be bubbled through a solution of a strong base like sodium amide in liquid ammonia, or more conveniently, a lithium acetylide-ethylenediamine complex can be used.

Step 2: Reaction with Aldehyde. The pre-formed acetylide anion is then reacted with 3,4-dimethoxybenzaldehyde at low temperature.

Step 3: Workup. The reaction is quenched with an aqueous acid (e.g., ammonium (B1175870) chloride solution) to protonate the intermediate alkoxide, yielding this compound.

Method B: Sonogashira Coupling

An alternative route would involve the Sonogashira coupling of a halogenated dimethoxybenzene derivative with propargyl alcohol.

Starting Materials: 1-Iodo-3,4-dimethoxybenzene and propargyl alcohol.

Catalysts and Conditions: A palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like THF or DMF. nih.gov

Procedure: The reactants and catalysts are combined under an inert atmosphere and stirred, typically at room temperature or with gentle heating, until the reaction is complete. beilstein-journals.org

Asymmetric and Chiral Synthesis of Propargylic Alcohols

The synthesis of enantiomerically pure propargylic alcohols is of significant interest as these chiral molecules are valuable precursors for many biologically active compounds. mdpi.com Both biocatalytic and organocatalytic methods have emerged as powerful tools for achieving high enantioselectivity.

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild, environmentally friendly conditions. rsc.org A primary biocatalytic strategy for chiral propargylic alcohols is the asymmetric reduction of the corresponding propargylic ketone.

Methodology: An achiral yn-one, such as 1-(3,4-dimethoxyphenyl)prop-2-yn-1-one, can be stereoselectively reduced using alcohol dehydrogenases (ADHs). These enzymes, often found in microorganisms like Lactobacillus kefir or Rhodococcus ruber, can deliver a hydride to one specific face of the ketone, producing the alcohol in high enantiomeric excess. researchgate.net

Advantages: By selecting an appropriate (R)-selective or (S)-selective enzyme, either enantiomer of the target alcohol can be synthesized. researchgate.net These reactions are typically performed in aqueous media under mild pH and temperature, making them a green alternative to many traditional chemical reductions. mdpi.com

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Lactobacillus kefir ADH | Propargylic Ketones | (R)-Alcohols | Often >99% |

| Rhodococcus ruber ADH | Propargylic Ketones | (S)-Alcohols | Often >99% |

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. beilstein-journals.org For the synthesis of chiral propargylic alcohols, several organocatalytic approaches have been developed. One prominent method is the asymmetric addition of terminal alkynes to aldehydes, catalyzed by a chiral ligand in the presence of a metal salt.

Catalyst Systems: A widely used system involves zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand, such as (+)-N-methylephedrine. organic-chemistry.org The chiral ligand coordinates to the zinc ion, creating a chiral environment that directs the addition of the alkyne to one face of the aldehyde.

Reaction: The terminal alkyne, aldehyde, zinc salt, and chiral ligand are mixed in a suitable solvent. This method avoids the need for pre-formation of a stoichiometric metal acetylide. organic-chemistry.org This approach can generate a variety of chiral propargylic alcohols in high yields and with excellent enantioselectivity. organic-chemistry.org

| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Enantiomeric Excess (ee) |

| Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic Aldehydes | Terminal Alkynes | Up to 99% |

| In(III) / BINOL | Aromatic Aldehydes | Terminal Alkynes | High |

| Ti(OiPr)₄ / BINOL | Aromatic Aldehydes | Alkynylzinc reagents | High |

Chiral Auxiliary and Ligand-Mediated Syntheses

The enantioselective synthesis of propargyl alcohols, including this compound, is a significant area of research, leveraging chiral auxiliaries and ligands to control stereochemistry. These methods are crucial for producing optically active compounds for various applications. The asymmetric addition of terminal alkynes to aldehydes is a primary strategy, often catalyzed by a metal complex featuring a chiral ligand.

One prominent approach involves the use of zinc-based catalysts with chiral ligands. For instance, the combination of a dialkylzinc reagent with a ProPhenol ligand facilitates the addition of a wide range of zinc alkynylides to aryl and other aldehydes with high yield and enantioselectivity. nih.gov Ligand screening studies have shown that ligands like (S,S)-ProPhenol can provide the desired propargyl alcohol in good yield and high enantiomeric excess (ee). nih.gov Other ligands, such as those resembling Salen and the Trost phosphine (B1218219) backbones, have also been explored, though they may offer lower enantioselectivity in this specific transformation. nih.gov

Another effective method utilizes N-methylephedrine as a chiral additive in conjunction with Zn(OTf)₂. organic-chemistry.org This system is practical as N-methylephedrine is an inexpensive and commercially available commodity chemical in both enantiomeric forms. organic-chemistry.org The reaction tolerates trace amounts of water and can be conducted in reagent-grade toluene (B28343), making it a versatile option for synthesizing chiral propargylic alcohols. organic-chemistry.org

Furthermore, chiral ligands derived from other sources have proven effective. Ligands synthesized from chloramphenicol (B1208) base have been applied to the asymmetric catalytic reactions of terminal alkynes with aldehydes, yielding propargyl alcohol products in high yields (80–94%) and with excellent enantioselectivities (82–96% ee). researchgate.net Similarly, an azetidine-derived chiral ligand has been shown to be an effective enantioselective promoter in a dinuclear zinc catalytic system for the addition of alkynylzinc to aromatic aldehydes, producing secondary propargylic alcohols with up to 96% ee. researchgate.net

The use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome, is another foundational strategy in asymmetric synthesis. researchgate.net While specific applications of chiral auxiliaries for the direct synthesis of this compound are not detailed in the provided sources, the principles established by Evans' oxazolidinones and Helmchen's camphor-derived auxiliaries in controlling stereoselection in alkylation and aldol (B89426) reactions are broadly applicable to the synthesis of chiral alcohols. researchgate.net

Table 1: Chiral Ligands/Auxiliaries in Asymmetric Propargyl Alcohol Synthesis

| Ligand/Auxiliary | Metal/Reagent | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| ProPhenol | Dialkylzinc | Aryl, Aliphatic Aldehydes | High | nih.gov |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Aldehydes | High | organic-chemistry.org |

| BINOL | In(III) or Ti(OiPr)₄ | Aldehydes | High | organic-chemistry.org |

| Chloramphenicol-based ligands | Not specified | Aldehydes | 82-96% | researchgate.net |

| Azetidine-derived ligand | Dinuclear Zinc | Aromatic Aldehydes | up to 96% | researchgate.net |

Synthesis of this compound Derivatives and Precursors

Preparation of Related Aryl-Propargyl Alcohols

The synthesis of aryl-propargyl alcohols serves as a blueprint for the preparation of this compound. A general and widely used method is the nucleophilic addition of a metal acetylide to an aryl aldehyde or ketone.

A straightforward approach involves the alkynylation of aldehydes using terminal alkynes. This reaction can be promoted by various catalysts. For example, Tetrabutylammonium fluoride (B91410) (TBAF) is an efficient catalyst for the addition of trialkylsilylalkynes to aldehydes in THF at room temperature. organic-chemistry.org These conditions are mild and tolerate a variety of functional groups on the aryl ring. organic-chemistry.org Alternatively, commercially available dimethylzinc (B1204448) in toluene can promote the addition of phenylacetylene (B144264) to aldehydes and ketones. organic-chemistry.org

For enantioselective preparations, catalyst systems such as In(III)/BINOL are effective due to the "bifunctional character" of the catalyst, which activates both the alkyne and the aldehyde substrates. organic-chemistry.org The system of Zn(OTf)₂ and (+)-N-methylephedrine is also highly versatile for the asymmetric addition of terminal acetylenes to aldehydes, providing products in high yield and enantioselectivity. organic-chemistry.org

The development of zinc-ProPhenol catalyzed asymmetric alkyne addition has provided a general and practical methodology for accessing enantioenriched propargylic alcohols, which are versatile synthetic intermediates. nih.gov This method is applicable to a broad scope of aldehydes, including various aryl aldehydes. nih.gov

Table 2: Selected Methodologies for Aryl-Propargyl Alcohol Synthesis

| Reagents/Catalyst | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| TBAF | Trialkylsilylalkynes, Aldehydes | Silyl-protected propargyl alcohols | Mild conditions, good functional group tolerance | organic-chemistry.org |

| Me₂Zn | Phenylacetylene, Aldehydes/Ketones | Propargyl alcohols | Utilizes commercially available reagents | organic-chemistry.org |

| Zn(OTf)₂, (+)-N-Methylephedrine | Terminal Alkynes, Aldehydes | Chiral propargyl alcohols | High yield and enantioselectivity, tolerates air/moisture | organic-chemistry.org |

| Zinc-ProPhenol | Zinc Alkynylides, Aldehydes | Chiral propargyl alcohols | General and practical methodology | nih.gov |

Routes to Dimethoxyphenyl-Containing Alcohols and Ketones

The primary precursor for the synthesis of this compound is 3,4-dimethoxybenzaldehyde. This aldehyde, along with related alcohols and ketones, can be synthesized from readily available starting materials like eugenol (B1671780), a major component of clove oil. researchgate.net

A typical synthetic sequence starting from eugenol involves several steps:

Methylation : Eugenol is methylated using an alkylating agent like dimethyl sulphate to produce methyleugenol. researchgate.net

Isomerization : The methyleugenol is then isomerized to methylisoeugenol (B143332) using a base such as potassium tertiary butoxide (t-BuOK) in DMSO. researchgate.net

Oxidation : Methylisoeugenol is oxidized to yield 3,4-dimethoxybenzaldehyde. researchgate.net This oxidation can be carried out using potassium dichromate (K₂Cr₂O₇) in a phase transfer catalyst system. researchgate.net

Reduction : To obtain the corresponding alcohol, 3,4-dimethoxybenzaldehyde can be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol, which produces 3,4-dimethoxybenzyl alcohol in high yield. researchgate.netijcea.org

These dimethoxyphenyl compounds are key building blocks. The aldehyde serves as the electrophile in the alkynylation reaction to form the target propargyl alcohol. The synthesis of other related ketones, such as 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone, has also been reported through the acylation of resorcinol (B1680541) with 3,4-dimethoxyphenylacetic acid. ijcea.org The latter can be prepared from 3,4-dimethoxybenzyl alcohol via halogenation and cyanation, followed by hydrolysis. researchgate.net

Table 3: Synthesis of 3,4-Dimethoxyphenyl Precursors from Eugenol

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methylation | Eugenol | Dimethyl sulphate, NaOH | Methyleugenol | 89.78% | researchgate.net |

| Isomerization | Methyleugenol | t-BuOK, DMSO | Methylisoeugenol | 87.24% | researchgate.net |

| Oxidation | Methylisoeugenol | K₂Cr₂O₇, Polysorbate 80 | 3,4-Dimethoxybenzaldehyde | 85.36% | researchgate.net |

| Reduction | 3,4-Dimethoxybenzaldehyde | NaBH₄, Methanol | 3,4-Dimethoxybenzyl alcohol | 98% | researchgate.netijcea.org |

Reactivity and Reaction Mechanisms of 1 3,4 Dimethoxyphenyl 2 Propyn 1 Ol

Nucleophilic Substitution Reactions

Propargylic alcohols like 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol can undergo nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. These reactions are significant for forming new carbon-carbon and carbon-heteroatom bonds. The direct catalytic substitution of propargylic alcohols is a highly desirable method in organic synthesis. researchgate.net

Under acidic conditions, the hydroxyl group of this compound can be protonated, transforming it into a good leaving group (water). The subsequent departure of water generates a resonance-stabilized propargylic carbocation. The presence of the electron-donating 3,4-dimethoxyphenyl group further stabilizes this carbocation, enhancing the reactivity of the molecule towards nucleophilic attack.

The reaction mechanism involves:

Protonation of the hydroxyl group by an acid catalyst.

Elimination of a water molecule to form a propargylic carbocation, which is stabilized by both the alkyne and the electron-rich aromatic ring.

Attack by a nucleophile, such as phenol, on the carbocation to form the final substitution product.

A variety of nucleophiles can be employed in these reactions, leading to a range of substituted products. The table below summarizes the outcomes with different types of nucleophiles in related propargylic substitution reactions.

| Nucleophile Type | Example Nucleophile | Product Type |

| C-Nucleophile | Allyl trimethyl silane | C-C bond formation |

| O-Nucleophile | 2-propyn-1-ol | Propargyl ether |

| S-Nucleophile | Thiophenol | Thioether |

| N-Nucleophile | Cyclopentanamine | Propargylamine |

Rearrangement Reactions

The structural framework of propargylic alcohols is prone to molecular rearrangements, often catalyzed by acids or transition metals, leading to the formation of different isomeric structures.

The Meyer-Schuster rearrangement is a classic acid-catalyzed reaction of secondary and tertiary propargylic alcohols, converting them into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For this compound, which is a secondary propargylic alcohol with a terminal alkyne, this rearrangement would yield an α,β-unsaturated aldehyde.

The mechanism proceeds through several key steps: wikipedia.org

Protonation: The reaction begins with the rapid protonation of the hydroxyl group. wikipedia.org

1,3-Shift: This is followed by the rate-determining 1,3-shift of the protonated hydroxyl group, which leaves as water and forms an allene (B1206475) intermediate. wikipedia.org

Tautomerization: The allenol intermediate then undergoes keto-enol tautomerism, followed by deprotonation, to yield the final, stable α,β-unsaturated carbonyl compound. wikipedia.orgorganicreactions.org

While traditionally performed with strong acids, modern methods have expanded the scope of this reaction, employing various catalysts to achieve milder conditions and better selectivity. wikipedia.orgresearchgate.net

| Catalyst Type | Example | General Conditions |

| Brønsted Acid | PTSA (p-Toluenesulfonic acid) | Strong acid, heating |

| Lewis Acid | InCl₃ | Mild conditions, microwave irradiation possible wikipedia.org |

| Transition Metal | Ru-based, Ag-based, Au-based complexes | Milder conditions, high selectivity wikipedia.orgresearchgate.net |

Oxidation Reactions

The propargylic alcohol moiety is susceptible to oxidation, which can selectively target either the alcohol or the alkyne, or both, depending on the reagents and conditions used.

The primary alcohol function in propargyl alcohols can be oxidized to form propynal (an aldehyde) or propargylic acid (a carboxylic acid). wikipedia.org In the case of this compound, oxidation would yield 1-(3,4-dimethoxyphenyl)-2-propyn-1-one or 1-(3,4-dimethoxyphenyl)prop-2-ynoic acid, respectively. The choice of oxidizing agent is crucial for controlling the extent of the oxidation.

| Oxidizing Agent | Product Type |

| Manganese Dioxide (MnO₂) | Propynal Analogue (Aldehyde) |

| Pyridinium Chlorochromate (PCC) | Propynal Analogue (Aldehyde) |

| Jones Reagent (CrO₃/H₂SO₄) | Propargylic Acid Analogue (Carboxylic Acid) |

| Potassium Permanganate (KMnO₄) | Propargylic Acid Analogue (Carboxylic Acid) |

Cycloaddition Reactions (e.g., Click Chemistry, 3+2 Cycloadditions)

The carbon-carbon triple bond in this compound serves as an excellent reaction partner in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the addition of a 1,3-dipole to a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. nih.gov

A prominent example of this reaction class is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency, reliability, and selectivity, proceeding under mild, often aqueous, conditions. sigmaaldrich.comchemie-brunschwig.ch The reaction of this compound with an organic azide in the presence of a copper(I) catalyst selectively yields a stable 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org

Beyond azides, other 1,3-dipoles can react with the alkyne of this compound to generate a variety of five-membered heterocycles. uchicago.edu For instance, transition metal-mediated [3+2] cycloaddition reactions have been used with phenyl propargyl alcohols to synthesize sulfur-containing heterocycles like oxathiolene oxides. nih.govscispace.com These reactions demonstrate the versatility of the propargyl alcohol scaffold in constructing complex ring systems. nih.gov

| 1,3-Dipole Type | Example | Resulting Heterocycle |

| Azide | Phenyl azide | 1,2,3-Triazole |

| Nitrile Oxide | Benzonitrile oxide | Isoxazole (B147169) |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazoline |

| Carbonyl Ylide | N/A | Dihydrofuran derivative |

Article on the Currently Unavailable

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the carbometalation reactions, cyclization, and intramolecular processes of the chemical compound this compound could not be located.

General information on the reactivity of the broader class of compounds known as propargyl alcohols suggests that they are versatile substrates for various organic transformations. These include carbometalation reactions, which involve the addition of an organometallic reagent across the carbon-carbon triple bond, and a wide array of cyclization and intramolecular rearrangement reactions to form diverse heterocyclic and carbocyclic structures.

However, without specific studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its specific reaction mechanisms, including the influence of the 3,4-dimethoxyphenyl substituent on the reactivity and stereoselectivity of these transformations.

Therefore, the requested article focusing solely on the chemical compound “this compound” and adhering to the specified outline cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Derivatization Strategies and Analogue Development

Functionalization at the Propargylic Position

The hydroxyl group at the propargylic position is a key site for functionalization. Its reactivity allows for the introduction of various substituents through substitution reactions, which can significantly alter the molecule's characteristics.

Propargylic alcohols, in general, are known to undergo nucleophilic substitution reactions. researchgate.net The hydroxyl group is a poor leaving group, but its conversion into a better leaving group, or the use of acid catalysis, facilitates substitution. For instance, in the presence of a Lewis acid like BF₃·Et₂O or a transition metal catalyst, the hydroxyl group can be displaced by a variety of nucleophiles. nih.gov This allows for the synthesis of propargylic ethers and esters.

Table 1: Examples of Functionalization at the Propargylic Position

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Etherification | Alcohol, Acid Catalyst | Propargyl Ether |

| Esterification | Carboxylic Acid, Acid Catalyst | Propargyl Ester |

| Nucleophilic Substitution | Organometallic Reagents (e.g., Grignards) | Substituted Alkyne |

Detailed research on analogous compounds, such as 3-(2,4-dimethoxyphenyl)-2-propyn-1-ol, has shown successful reactions with organometallic nucleophiles like phenylmagnesium bromide. nih.gov Such reactions typically proceed via an S(_N)2' mechanism or through the formation of an allenic intermediate, leading to a rearranged or directly substituted product. These strategies can be applied to 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol to generate a library of derivatives with modified steric and electronic properties at the propargylic center.

Modifications of the Phenyl Ring (e.g., Halogenation, Alkoxylation)

The 3,4-dimethoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the phenyl ring, further diversifying the molecular scaffold.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly impact the lipophilicity and electronic properties of the molecule. Standard electrophilic halogenation conditions can be employed, although the high activation by the two methoxy (B1213986) groups may require careful control of reaction conditions to avoid poly-substitution. The positions ortho to the methoxy groups are the most likely sites for substitution.

Alkoxylation: Further modification of the phenyl ring can be achieved by altering the existing alkoxy groups or introducing new ones. While direct electrophilic alkoxylation is not a standard procedure, demethylation of the methoxy groups to yield hydroxyl functionalities, followed by alkylation, can provide access to a wide range of analogues with different alkoxy substituents.

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The propargyl alcohol moiety is a valuable building block for the synthesis of a wide variety of heterocyclic compounds. The alkyne and hydroxyl functionalities can participate in various cyclization reactions to form five- or six-membered rings.

Furans: Substituted furans can be synthesized from propargylic alcohols. For example, the reaction of propargylic alcohols with 1,3-dicarbonyl compounds in the presence of an iron(III) chloride catalyst can lead to highly substituted furans through a tandem propargylation-cycloisomerization reaction. organic-chemistry.org

Pyrazoles: Pyrazoles can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov While not a direct reaction of the propargyl alcohol, derivatives of this compound, such as the corresponding α,β-unsaturated ketone (chalcone), can serve as precursors for pyrazole (B372694) synthesis. researchgate.net

Isoxazoles: The 1,3-dipolar cycloaddition of nitrile oxides with the alkyne functionality of this compound or its derivatives is a common method for the synthesis of isoxazoles. nih.gov Research has demonstrated the synthesis of isoxazole (B147169) derivatives that incorporate the 3,4-dimethoxyphenyl moiety, showcasing the utility of this scaffold in constructing such heterocycles. researchgate.net

Table 2: Potential Heterocyclic Systems from this compound Derivatives

| Heterocycle | General Synthetic Strategy |

|---|---|

| Furan | Tandem propargylation-cycloisomerization with 1,3-dicarbonyls |

| Pyrazole | Cyclocondensation of a derived chalcone (B49325) with hydrazine |

| Isoxazole | 1,3-dipolar cycloaddition of nitrile oxides to the alkyne |

The versatility of the propargyl alcohol group makes this compound a valuable starting material for generating a diverse library of heterocyclic compounds.

Development of Advanced Alkyne Derivatives for Bioorthogonal Applications

The terminal alkyne of this compound is a key functional group for its application in bioorthogonal chemistry. ontosight.ai Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group is a popular bioorthogonal handle due to its small size and relative inertness in the biological environment, while its reactivity can be triggered under specific conditions.

The most prominent bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction forms a stable triazole linkage between an alkyne-containing molecule and an azide-functionalized partner, such as a biomolecule or a fluorescent dye. Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for live-cell imaging. nih.gov

To be utilized in bioorthogonal applications, this compound would typically be derivatized to include a linker or a reporter group. For example, the hydroxyl group could be esterified with a molecule containing a fluorescent tag or a handle for attachment to a protein. The resulting derivative, now equipped with the terminal alkyne, can be used to label azide-modified biomolecules in a biological system.

The development of such derivatives from this compound would enable the creation of advanced probes for chemical biology research, allowing for the visualization and tracking of biological processes in real-time.

Advanced Spectroscopic Characterization of 1 3,4 Dimethoxyphenyl 2 Propyn 1 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

For the 3,4-dimethoxy isomer, the aromatic region of the ¹H NMR spectrum would be expected to show three distinct signals: a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C2, all confirming the trisubstituted aromatic ring. The methoxy (B1213986) groups would appear as two sharp singlets around 3.8-3.9 ppm. The propargylic proton (CH-OH) would likely appear as a triplet, coupled to the methylene (B1212753) protons, while the acetylenic proton would be a distinct triplet.

The ¹³C NMR spectrum would complement this, showing distinct signals for the two alkyne carbons, the benzylic carbon bearing the hydroxyl group, the two unique methoxy carbons, and the six aromatic carbons.

Interactive Table 1: Experimental NMR Data for 3-(2,3-Dimethoxyphenyl)-2-propyn-1-ol nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹³C NMR | 51.41 | -CH₂OH |

| ¹³C NMR | 55.56 | -OCH₃ |

| ¹³C NMR | 60.65 | -OCH₃ |

| ¹³C NMR | 81.28 | Ar-C ≡C- |

| ¹³C NMR | 90.90 | Ar-C≡C - |

| ¹³C NMR | 112.75 | Aromatic CH |

| ¹³C NMR | 116.88 | Aromatic C-C≡ |

| ¹³C NMR | 123.50 | Aromatic CH |

| ¹³C NMR | 124.77 | Aromatic CH |

| ¹³C NMR | 150.01 | Aromatic C-O |

| ¹³C NMR | 152.28 | Aromatic C-O |

| ¹H NMR | 1.86 (s, 1H) | -OH |

| ¹H NMR | 3.86 (s, 3H) | -OCH₃ |

| ¹H NMR | 3.92 (s, 3H) | -OCH₃ |

| ¹H NMR | 4.53 (s, 2H) | -CH₂OH |

| ¹H NMR | 6.89 (m, 1H) | Aromatic CH |

| ¹H NMR | 6.99 (m, 2H) | Aromatic CH |

Note: Data recorded in CDCl₃. The specific assignments for the aromatic region are based on the 2,3-dimethoxy substitution pattern.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. For 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, it would show correlations between the adjacent aromatic protons, confirming their positions on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This would definitively link each proton signal (e.g., from the methoxy groups, the aromatic ring, and the propargyl unit) to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A NOESY spectrum could show correlations between the benzylic proton and the aromatic proton at the C2 position, as well as between the methoxy group protons and their adjacent aromatic protons, confirming the geometry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's elemental composition.

For the derivative 3-(2,3-Dimethoxyphenyl)-2-propyn-1-ol, HRMS analysis yielded a precise mass that confirmed its molecular formula. nih.gov

Calculated [M+H]⁺: 193.0865

Found [M+H]⁺: 193.0865

For the target compound, this compound, the monoisotopic mass is 192.07864 Da. uni.lu Predicted HRMS data for various adducts can be calculated to aid in identification. uni.lu

Interactive Table 2: Predicted HRMS Adducts for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.08592 |

| [M+Na]⁺ | 215.06786 |

| [M+NH₄]⁺ | 210.11246 |

| [M+K]⁺ | 231.04180 |

| [M-H]⁻ | 191.07136 |

| [M+HCOO]⁻ | 237.07684 |

The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses, such as the loss of a water molecule (18 Da) from the alcohol, cleavage of the propargyl group, and subsequent fragmentations of the dimethoxybenzoyl cation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum is based on the absorption of light due to changes in dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in polarizability.

For this compound, the key functional groups would give rise to characteristic signals.

Interactive Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad | Weak |

| ≡C-H stretch (alkyne) | ~3300 | Strong, Sharp | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Medium |

| C-H stretch (methoxy) | 2950 - 2850 | Medium | Medium |

| C≡C stretch (alkyne) | 2150 - 2100 | Weak to Medium | Strong |

| C=C stretch (aromatic) | 1620 - 1450 | Medium to Strong | Medium to Strong |

| C-O stretch (ether) | 1275 - 1200 (asym), 1075 - 1020 (sym) | Strong | Weak |

| C-O stretch (alcohol) | 1260 - 1000 | Strong | Weak |

The hydroxyl group's O-H stretch would be a prominent broad band in the IR spectrum. The terminal alkyne is distinguished by two key signals: the ≡C-H stretch around 3300 cm⁻¹ and the C≡C triple bond stretch around 2120 cm⁻¹. The C≡C stretch is often weak in the IR spectrum due to a small change in dipole moment but is typically a strong, sharp signal in the Raman spectrum because of the high polarizability of the triple bond. pku.edu.cn

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible absorption spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The dimethoxyphenyl group in this compound acts as the primary chromophore.

The absorption spectrum is expected to show strong π→π* transitions characteristic of a substituted benzene (B151609) ring. Typically, substituted benzenes show a primary band (E2 band) around 200-220 nm and a secondary, more structured band (B band) around 250-290 nm. The presence of two electron-donating methoxy groups would likely cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many aromatic compounds are fluorescent, the emission properties of this compound would depend on several factors. The structural rigidity of the aromatic ring is conducive to fluorescence. However, the free rotation around the single bonds and vibrational modes associated with the propargyl alcohol side chain could provide non-radiative decay pathways, potentially quenching the fluorescence or lowering the quantum yield. Specific experimental data would be required to determine its emission maximum (λₑₘ) and fluorescence efficiency.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. Among these techniques, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the most common. While detailed CD spectral data for chiral analogues of this compound are not extensively documented in publicly available literature, the principles of these techniques and data from structurally similar compounds can provide significant insight into their expected chiroptical properties.

The core of chiroptical spectroscopy lies in the phenomenon of optical activity, where a chiral molecule rotates the plane of polarized light. The magnitude and direction of this rotation are indicative of the molecule's specific enantiomeric form. For instance, the specific rotation of a closely related analogue, (R)-1-Phenyl-2-propyn-1-ol, has been reported. sigmaaldrich.com This value, while not a full CD spectrum, is a fundamental chiroptical property that confirms the compound's chirality and provides a quantitative measure of its optical activity under specific conditions. sigmaaldrich.comchemistrysteps.comwikipedia.org

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration and conformation of the molecule.

For a chiral analogue of this compound, we would anticipate CD signals arising from the electronic transitions of the dimethoxyphenyl chromophore. The substitution pattern on the aromatic ring and the stereochemistry at the carbinolic center would significantly influence the observed CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict and interpret the CD spectra of chiral molecules, aiding in the assignment of absolute configuration.

The enantiomeric purity of a sample can also be determined using chiroptical methods. The specific rotation of a mixture of enantiomers is directly proportional to the enantiomeric excess (ee). youtube.comlibretexts.org For example, a racemic mixture, having equal amounts of both enantiomers, is optically inactive and exhibits no CD signal. libretexts.org

While comprehensive research detailing the full CD spectra of chiral this compound derivatives is sparse, the established principles of chiroptical spectroscopy and the available data for analogous aromatic propargylic alcohols provide a solid framework for understanding their stereochemical properties.

Table 1: Chiroptical Data for a Chiral Analogue of this compound

| Compound Name | Formula | Specific Rotation ([α]D20) | Concentration (c) | Solvent |

| (R)-1-Phenyl-2-propyn-1-ol | C9H8O | -28 ± 2° | 3.2% | Chloroform |

Computational Chemistry and Molecular Modeling of 1 3,4 Dimethoxyphenyl 2 Propyn 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to calculate molecular properties with high accuracy. nih.gov DFT calculations are foundational for understanding the intrinsic characteristics of 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol. The accuracy of DFT is highly dependent on the choice of functionals and basis sets. mdpi.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers and determine the most stable, lowest-energy structure (global minimum). nih.govdntb.gov.ua

Studies on similar molecules, such as 5,6-dimethoxy-1-indanone, have shown that the orientation of methoxy (B1213986) groups can significantly influence conformational stability. nih.gov For this compound, the rotation around the C-C bond connecting the phenyl ring and the chiral carbinol center, as well as the orientation of the methoxy groups, would be key factors. The optimized geometric parameters, such as bond lengths and angles, can be calculated and compared with experimental data if available to validate the computational model. researchgate.netnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations on analogous aromatic and alkyne-containing structures.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| C≡C (alkyne) | 1.21 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-C (ring-alkynol) | 1.52 Å | |

| Bond Angle | C-O-H (hydroxyl) | 108.5° |

| C-C≡C (alkyne) | 178.0° | |

| C-C-O (ring-methoxy) | 115.0° |

Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net This calculation not only helps in the assignment of experimental spectral bands but also confirms that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies. niscpr.res.in The theoretical vibrational spectra are often scaled by an appropriate factor to better match experimental results. researchgate.net

For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the aromatic C-H stretches, and the C-O stretches of the ether groups.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table is illustrative, based on characteristic vibrational frequencies for the respective functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretching | Hydroxyl | ~3400-3500 |

| C-H Stretching | Aromatic Ring | ~3050-3100 |

| C≡C Stretching | Alkyne | ~2100-2150 |

| C-O Stretching | Aryl Ether | ~1250-1270 |

| C-O Stretching | Alcohol | ~1050-1070 |

Analysis of the electronic structure provides insight into the chemical reactivity and kinetic stability of a molecule. researchgate.net This is primarily achieved by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colab.ws

HOMO represents the ability of a molecule to donate an electron.

LUMO represents the ability of a molecule to accept an electron.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the electrostatic potential on the molecule's surface. nih.gov It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating sites prone to electrophilic attack, while positive potential would be located around the hydroxyl hydrogen. nih.govniscpr.res.in

Table 3: Predicted Electronic Properties for this compound (Illustrative) This table presents illustrative energy values based on DFT studies of similar aromatic compounds.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.4 | High kinetic stability |

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new or unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.comnih.gov

A QSAR study on analogues of this compound would involve:

Dataset Compilation : Assembling a series of structurally related compounds with experimentally measured biological activity (e.g., anticancer, antileishmanial). researchgate.net

Descriptor Calculation : Calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as physicochemical, steric, electronic, and topological properties. mdpi.com

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity. nih.gov

Model Validation : Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

Studies on piplartine analogues, which share the dimethoxyphenyl moiety, have shown that steric and electrostatic properties can be crucial for their biological activity. researchgate.net For instance, the presence of rigid substituents was found to increase antileishmanial activity. researchgate.net A QSAR model for analogues of this compound could reveal which structural features (e.g., substitutions on the phenyl ring, modifications to the propynol side chain) are key to enhancing a specific biological effect.

Molecular Docking Simulations (e.g., Ligand-Receptor Interactions)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. lapinjournals.com It predicts the preferred binding orientation and affinity, providing insights into the mechanism of action at a molecular level. jyoungpharm.org

The process involves:

Target Selection : Identifying a biologically relevant protein target. For analogues of this compound, targets could include enzymes like cyclooxygenase-2 (COX-2) or receptors involved in cancer pathways. nih.govmdpi.com

Docking Simulation : Placing the ligand into the binding site of the receptor and sampling different conformations and orientations to find the most favorable binding mode.

Scoring and Analysis : Evaluating the binding poses using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). The analysis focuses on key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Docking studies on similar trimethoxyphenyl scaffolds have been used to explore their anticancer potential. nih.gov A docking simulation of this compound could reveal its potential to interact with specific amino acid residues in a protein's active site, with the hydroxyl group likely acting as a hydrogen bond donor or acceptor.

Table 4: Hypothetical Molecular Docking Results for this compound against a Protein Target (Illustrative)

| Parameter | Result |

| Protein Target | Cyclooxygenase-2 (COX-2) |

| Binding Affinity | -7.8 kcal/mol |

| Interacting Residues | Tyr355, Arg513, Ser353 |

| Key Interactions | Hydrogen bond between hydroxyl group and Ser353; Pi-Alkyl interaction between alkyne and Tyr355. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations are often used to assess the stability of a ligand-receptor complex predicted by molecular docking. supsi.chnih.gov

An MD simulation of the this compound-protein complex would involve:

System Setup : Placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions).

Simulation : Solving Newton's equations of motion for the system over a period of nanoseconds to microseconds, tracking the trajectory of each atom. mdpi.com

Trajectory Analysis : Analyzing the simulation results to evaluate the stability and dynamics of the complex. Key metrics include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF) : Indicates the flexibility of different regions of the protein and ligand. mdpi.com

MD simulations can confirm whether the interactions observed in the static docking pose are maintained over time in a dynamic environment, providing a more realistic assessment of the binding stability. 193.6.1

Prediction of Key Physicochemical Descriptors (e.g., TPSA, LogP, Rotatable Bonds)nih.gov

Computational modeling provides valuable insights into the physicochemical properties of this compound, which are crucial for understanding its behavior in various chemical and biological systems. These descriptors help predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Key predicted physicochemical descriptors for this compound are summarized below. The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms, which is a good indicator of a drug's ability to permeate cell membranes. The LogP value, a measure of lipophilicity, influences how a compound distributes between aqueous and lipid environments in the body. The number of rotatable bonds indicates the conformational flexibility of the molecule.

Based on computational predictions, this compound has a Topological Polar Surface Area of 38.7 Ų. Its predicted XLogP3 value, a computational assessment of the logarithm of the octanol-water partition coefficient, is 0.9. The molecule also possesses 3 rotatable bonds.

| Physicochemical Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 38.7 Ų |

| XLogP3 | 0.9 |

| Rotatable Bond Count | 3 |

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol serves as a key starting material in the synthesis of more intricate molecules. rawsource.com The propargyl alcohol functional group, consisting of both an alkyne and a hydroxyl group, provides two reactive centers for a variety of chemical modifications. researchgate.net This dual reactivity is instrumental in constructing carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex organic structures. rawsource.com

The alkyne unit can participate in a wide array of reactions, including cycloadditions, nucleophilic additions, and transition metal-catalyzed couplings. rawsource.comresearchgate.net For instance, the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, can be employed to form a new carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. rawsource.com The hydroxyl group, on the other hand, can be involved in esterification, etherification, or can be used to direct the stereochemical outcome of certain reactions.

The 3,4-dimethoxyphenyl substituent is a common structural motif found in numerous biologically active natural products and synthetic compounds. Its presence in this compound makes this compound a readily available precursor for the synthesis of molecules with potential pharmacological properties.

The strategic incorporation of this compound has been noted in the total synthesis of various natural products and bioactive molecules. researchgate.netnih.gov The inherent functionalities of this propargyl alcohol derivative allow for its elaboration into more complex structures that form the core of these target molecules. mdpi.com

For example, the propargyl alcohol moiety can be a precursor to allene (B1206475) structures through the Meyer-Schuster rearrangement, which are present in some natural products. researchgate.net Furthermore, the alkyne group can be transformed into other functional groups or used to construct heterocyclic rings, which are prevalent in many bioactive compounds. rawsource.comresearchgate.net The synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry, highlights the utility of propargyl alcohols. rawsource.com

The dimethoxyphenyl ring system is a key feature in a number of alkaloids and other pharmacologically active compounds. By using this compound as a starting material, synthetic chemists can efficiently introduce this important structural unit into their target molecules.

Table 1: Potential Applications of this compound in the Synthesis of Bioactive Scaffolds

| Bioactive Scaffold | Synthetic Strategy Utilizing this compound | Potential Therapeutic Area |

|---|---|---|

| Isoquinoline (B145761) Alkaloids | Cyclization reactions involving the propargyl alcohol and the aromatic ring. | Antimicrobial, Antitumor |

| Lignans | Dimerization or coupling reactions utilizing the propargyl moiety. | Antioxidant, Anticancer |

| Flavonoids | Annulation reactions to construct the chromone (B188151) core. | Anti-inflammatory, Cardioprotective |

| Combretastatin (B1194345) Analogues | As a building block for the synthesis of stilbene (B7821643) derivatives. | Anticancer (tubulin polymerization inhibitors) |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Propargyl alcohols, including this compound, are valuable substrates in various MCRs due to the reactivity of their alkyne functionality. nih.gov

A prominent example is the A³ coupling (aldehyde-alkyne-amine) reaction, which is a powerful method for the synthesis of propargylamines. nih.gov In this reaction, this compound could react with an aldehyde and an amine in the presence of a suitable catalyst to generate a functionalized propargylamine. These products are important intermediates in the synthesis of various nitrogen-containing bioactive molecules.

Catalysis and Ligand Design Incorporating Propargyl Alcohol Moieties

The propargyl alcohol moiety within this compound can serve as a versatile handle for the design and synthesis of novel ligands for transition metal catalysis. The alkyne and hydroxyl groups can be chemically modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur, which can then bind to a metal center.

For instance, the hydroxyl group can be replaced by a phosphine (B1218219) group through a substitution reaction, or the alkyne can undergo a hydrophosphination reaction to introduce a phosphine moiety. The resulting phosphine-containing ligands can be used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

The dimethoxyphenyl group can also influence the electronic and steric properties of the resulting ligand, which in turn can affect the activity and selectivity of the metal catalyst. The ability to fine-tune the ligand structure by modifying the propargyl alcohol backbone allows for the development of customized catalysts for specific applications. Propargyl alcohols are subjected to transition metal-catalyzed reactions. researchgate.net

Material Science Applications (e.g., Polymerization, Surface Modification)

The alkyne functionality of this compound makes it a valuable monomer and surface modification agent in material science. tengerchemical.comnumberanalytics.com The carbon-carbon triple bond can participate in various polymerization reactions, leading to the formation of polymers with unique properties. numberanalytics.com

One of the most significant applications of alkynes in polymer chemistry is their use in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). numberanalytics.com this compound can be reacted with azide-functionalized monomers or polymers to create well-defined polymer architectures, such as block copolymers, graft copolymers, and dendrimers. researchgate.net This reaction is highly efficient and proceeds under mild conditions, making it ideal for the synthesis of advanced polymeric materials. numberanalytics.com

Furthermore, the alkyne group can be used to modify the surface of various materials. researchgate.net By attaching this compound to a surface, it can then be further functionalized using click chemistry or other alkyne-specific reactions. mdpi.com This allows for the precise control over the surface properties of materials, which is crucial for applications in areas such as biocompatible coatings, sensors, and electronics. mdpi.comrawsource.com

Table 2: Potential Material Science Applications of this compound

| Application | Description | Role of this compound |

|---|---|---|

| Polymer Synthesis | Creation of functional polymers with tailored properties. | As a monomer in polymerization reactions (e.g., via click chemistry) to introduce the dimethoxyphenyl and hydroxyl functionalities into the polymer backbone. tengerchemical.comnumberanalytics.com |

| Surface Modification | Altering the surface properties of materials for specific applications. | As a surface-anchoring molecule, allowing for subsequent functionalization of the surface via reactions of the alkyne group. researchgate.net |

| Biomaterial Development | Designing materials for biomedical applications. | Incorporation into biocompatible polymers or as a coating to improve the biocompatibility of surfaces. |

| Cross-linking Agent | Enhancing the mechanical and thermal properties of polymers. | The bifunctional nature (alkyne and hydroxyl) allows for the cross-linking of polymer chains. rawsource.com |

Advanced Structural Characterization: X Ray Crystallography of 1 3,4 Dimethoxyphenyl 2 Propyn 1 Ol Analogues

Principles and Methodologies of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique founded on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. carleton.edu When a beam of monochromatic X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, producing a unique diffraction pattern of spots, known as reflections. nih.govcarleton.edu

The geometric relationship that governs this phenomenon is Bragg's Law:

nλ = 2d sin(θ)

where:

n is an integer representing the order of reflection.

λ is the wavelength of the incident X-rays.

d is the spacing between the crystal lattice planes.

θ is the angle of incidence (Bragg angle). carleton.eduanton-paar.com

The methodology involves several key steps. First, a high-quality single crystal of the analogue is grown and mounted on a goniometer head in a diffractometer. carleton.edu The crystal is then irradiated with X-rays, and as it is rotated, thousands of reflections are collected by a detector. nih.gov The intensities and positions of these reflections are measured, and through a mathematical process known as a Fourier transform, an electron density map of the molecule is generated. carleton.edu This map is then interpreted to build a model of the molecular structure, which is subsequently refined to achieve the best fit with the experimental data. carleton.edu

The instrumentation, a single-crystal X-ray diffractometer, consists of an X-ray source, a goniometer for precise crystal orientation, and a sensitive detector. carleton.edu

Determination of Molecular Geometry and Conformation

SCXRD provides the most accurate and precise measurements of molecular dimensions. carleton.edu For analogues of 1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol, this technique can unambiguously determine critical geometric parameters. These parameters include the exact bond lengths between all atoms (e.g., C-C, C-O, C≡C), the bond angles defining the shape of the molecule (e.g., O-C-C, C-C≡C), and the torsional angles that describe the conformation, or the spatial arrangement of atoms.

Below is a table of crystallographic data for an analogue containing the 3,4-dimethoxyphenyl group, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₄ |

| Formula Weight | 298.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4090(4) |

| b (Å) | 10.4950(10) |

| c (Å) | 11.4820(12) |

| β (°) | 98.336(7) |

| Volume (ų) | 764.15(12) |

| Z (Molecules per unit cell) | 2 |

Intermolecular Interactions and Crystal Packing Analysis

Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged within the crystal lattice, a concept known as crystal packing. rsc.org This arrangement is governed by a network of intermolecular interactions, which are fundamental to the material's bulk properties. For alcohol-containing compounds like the analogues of this compound, hydrogen bonding is often a dominant structure-directing interaction. mdpi.com The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, dimers, or more complex three-dimensional networks. mdpi.com

Other significant interactions that can be analyzed include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H•••π Interactions: The interaction of a C-H bond with the electron cloud of a phenyl ring or alkyne group.

Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture. nih.govnih.gov The analysis of these interactions is crucial for understanding properties like melting point, solubility, and polymorphism—the ability of a compound to exist in multiple crystalline forms. mdpi.com

Applications in Absolute Configuration Determination for Chiral Analogues

For chiral analogues of this compound, which possess a stereocenter at the carbinol carbon, determining the absolute configuration (the actual 3D arrangement of substituents, i.e., R or S) is essential. X-ray crystallography is the most reliable method for this purpose. nih.gov

The primary technique used is anomalous dispersion, also known as the Bijvoet method. researchgate.net This effect occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. Under these conditions, the scattering factor of the atom becomes a complex number, and the intensities of Friedel pairs of reflections (hkl and -h-k-l) are no longer equal. researchgate.net By analyzing these intensity differences, the absolute structure of the molecule can be determined unambiguously. The Flack parameter is a key value calculated during structure refinement that indicates the correctness of the assigned absolute configuration, with a value near zero confirming the assignment. nih.gov

While the presence of a "heavy" atom (e.g., bromine or sulfur) enhances the anomalous scattering effect, modern diffractometers and computational methods often allow for the determination of absolute configuration for light-atom molecules containing only carbon, hydrogen, and oxygen. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

In PXRD, a sample of finely ground powder is exposed to a beam of X-rays. Because the sample contains millions of tiny crystallites in random orientations, all possible diffraction planes are simultaneously available to satisfy the Bragg condition. carleton.edu The result is not a pattern of discrete spots but a diffractogram showing a series of peaks or halos, where intensity is plotted against the diffraction angle (2θ). libretexts.org

Key applications of PXRD for analogues of this compound include:

Phase Identification: The PXRD pattern is a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to databases, the identity of a known crystalline compound can be confirmed. carleton.edu

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and distinguishing between polymorphs.

Purity Analysis: The presence of crystalline impurities will appear as extra peaks in the diffractogram.

Determination of Unit Cell Parameters: While full structure solution is more challenging than with SCXRD, PXRD data can be used to determine the dimensions of the crystal's unit cell. carleton.edu

The table below presents crystallographic data for another compound containing the 3,4-dimethoxyphenyl group, obtained from a single crystal study, which serves as a reference for the type of structural unit that PXRD would analyze in a bulk powder sample.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₈N₂O₂ |

| Formula Weight | 354.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.628(3) |

| b (Å) | 9.018(2) |

| c (Å) | 15.249(3) |

| β (°) | 109.80(3) |

| Volume (ų) | 1761.3(6) |

| Z (Molecules per unit cell) | 4 |

Mechanistic Biological Interactions of 1 3,4 Dimethoxyphenyl 2 Propyn 1 Ol Derivatives Excluding Clinical Studies

Enzyme Modulation and Inhibition Mechanisms

While specific studies on the anticarcinogenic enzyme induction by 1-(3,4-dimethoxyphenyl)-2-propyn-1-ol derivatives are not extensively documented, the broader class of compounds featuring the dimethoxyphenyl moiety, particularly chalcones and their analogues, has been shown to interact with and modulate the activity of various enzymes.

Chalcone (B49325) derivatives, which share the 1,3-diaryl-2-propen-1-one core structure, are known to exhibit a range of biological activities, including anticancer effects. nih.govdoaj.org These effects are often attributed to their ability to interact with multiple cellular targets, including enzymes. For instance, certain thiophene (B33073) chalcone derivatives have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov One such derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, exhibited strong competitive inhibition of mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. nih.gov The 2,4-dihydroxyphenyl moiety was identified as crucial for this inhibitory activity. nih.gov Furthermore, some benzothiazole (B30560) derivatives with a 2,4-dihydroxyphenyl substituent have also shown potent tyrosinase inhibition. mdpi.com